![molecular formula C20H18N6S B2670355 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 663218-81-3](/img/structure/B2670355.png)
2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is a part of a larger family of piperazine-based derivatives .
科学的研究の応用
Antimicrobial Applications :
- L. Yurttaş et al. (2016) synthesized derivatives of pyrimidinyl piperazine, including compounds structurally related to 2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, and evaluated their antimicrobial activities. The compounds showed significant antimicrobial activity against various microorganism strains, highlighting their potential in developing new antimicrobial agents (Yurttaş et al., 2016).
Antiproliferative Activity :
- A study by L. Mallesha et al. (2012) involved the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound of interest. These derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antitumor Activity :
- Research conducted by M. M. Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives, similar in structure to the compound . These compounds showed potent antitumor activity in both in vitro and in vivo evaluations, indicating their potential use in cancer therapy (Gineinah et al., 2013).
Electron Transporting Materials :
- A study by Xiaojun Yin et al. (2016) explored pyrimidine-containing compounds for their application in electronic devices. The compounds showed favorable electronic properties, suggesting their use in the development of high-performance organic electronics (Yin et al., 2016).
Antibacterial Activity :
- Research by M. Hagras et al. (2017) evaluated biphenylthiazoles containing pyrimidine moieties for their antibacterial activity. The study indicated that these compounds, related to the compound of interest, have potent activity against drug-resistant bacteria (Hagras et al., 2017).
Anti-Inflammatory and Analgesic Agents :
- A. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidin-4-yl piperazine derivatives. These compounds were found to have significant anti-inflammatory and analgesic activities, demonstrating their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
作用機序
The mechanism of action of this compound could depend on its intended use. For instance, some pyrimidine derivatives are known to inhibit the α-amylase enzyme, which could be useful in treating diabetes . Another study mentions that a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD), and they showed moderate acetylcholinesterase inhibitory activities in vitro .
将来の方向性
The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a treatment for diseases like diabetes and Alzheimer’s disease . Additionally, more research could be done to determine its exact synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
特性
IUPAC Name |
6-phenyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-2-5-15(6-3-1)17-13-16-18(23-14-24-19(16)27-17)25-9-11-26(12-10-25)20-21-7-4-8-22-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFVKANVNPKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

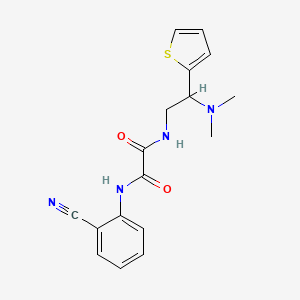
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
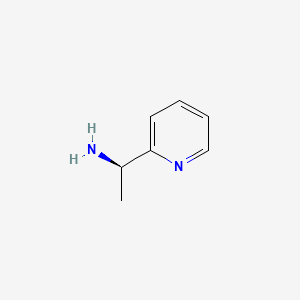
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
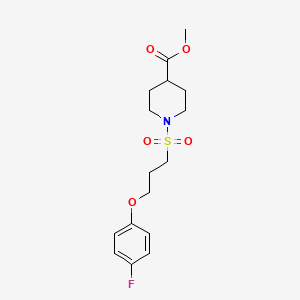
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
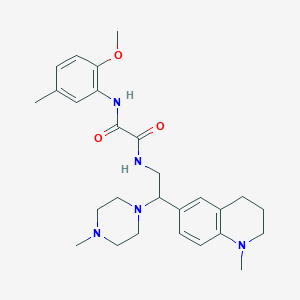
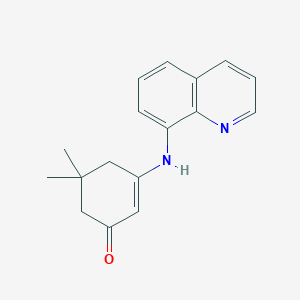
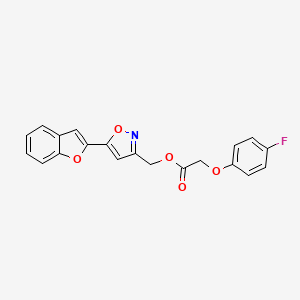
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)
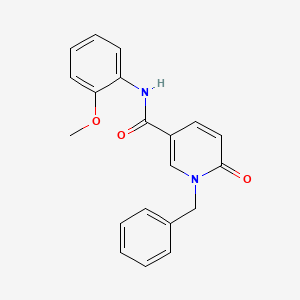

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide](/img/structure/B2670295.png)